Mass Shift Differentiation for Interference-Free LC-MS/MS Quantification
Fumaric Acid Monoethyl-d5 Ester provides a +5 Da mass shift relative to unlabeled MEF, enabling unequivocal mass spectrometric differentiation in complex biological matrices. In contrast, using a structural analog such as monomethyl fumarate (MMF) would result in a different molecular weight (MW: 130.10 g/mol) and distinct fragmentation pattern, introducing potential cross-talk and requiring separate calibration curves. The deuterium labeling ensures that the internal standard co-elutes with the analyte, compensating for ion suppression/enhancement effects, which is critical for achieving accurate quantification within the required ±15% (or ±20% at LLOQ) acceptance criteria for bioanalytical method validation [1].
| Evidence Dimension | Mass Shift for MS Detection |
|---|---|
| Target Compound Data | +5 Da (m/z 144 to 149) |
| Comparator Or Baseline | Unlabeled MEF: 0 Da shift; MMF: different m/z |
| Quantified Difference | 5 Da mass difference |
| Conditions | LC-MS/MS analysis; electrospray ionization |
Why This Matters
This mass shift is the minimum requirement for a deuterated internal standard to avoid isotopic interference from the analyte's natural abundance isotopes, ensuring assay specificity and accuracy.
- [1] US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. View Source
